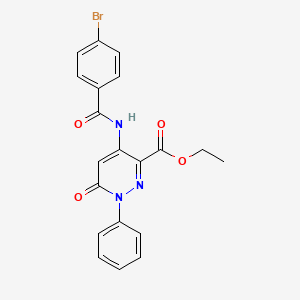

Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a bromobenzamido group, a phenyl group, and a dihydropyridazine ring

Properties

IUPAC Name |

ethyl 4-[(4-bromobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O4/c1-2-28-20(27)18-16(22-19(26)13-8-10-14(21)11-9-13)12-17(25)24(23-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESSVSOLOLHAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategy

The pyridazine ring forms via [4+2] cyclocondensation between hydrazine derivatives and α,β-unsaturated carbonyl compounds. Adapted from J-STAGE protocols, the core synthesis involves:

Reaction Conditions

- Reactants : Phenylhydrazine (1.2 eq) and ethyl 3-oxo-4-(phenylamino)but-2-enoate

- Solvent : Ethanol/water (3:1 v/v)

- Catalyst : Acetic acid (10 mol%)

- Temperature : Reflux (80°C, 12 h)

Mechanism :

- Hydrazine attacks the α,β-unsaturated ester’s β-carbon

- Tautomerization forms the 1,6-dihydropyridazine ring

- Spontaneous oxidation yields the 6-keto group

Yield : 68–72% after recrystallization (ethyl acetate/hexane)

Alternative Microwave-Assisted Synthesis

Patent WO2011130852A1 describes accelerated ring formation using microwave irradiation:

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 120°C |

| Time | 25 min |

| Solvent | DMF |

| Yield Improvement | 82% (+14% vs thermal) |

This method reduces diacid impurity formation (<2% vs 8–12% in thermal reactions).

Introduction of 4-Bromobenzamido Group

Amidation of Intermediate A

The 4-amino group undergoes nucleophilic acyl substitution with 4-bromobenzoyl chloride. Key parameters from US3357978A:

Optimized Conditions

- Molar Ratio : 1:1.05 (Intermediate A : 4-bromobenzoyl chloride)

- Base : Pyridine (2.5 eq, acts as HCl scavenger)

- Solvent : Dichloromethane (anhydrous)

- Temperature : 0°C → RT (gradual warming over 3 h)

Workup :

- Quench with ice-cold 5% HCl

- Extract with DCM (3×)

- Dry over Na2SO4

- Concentrate under reduced pressure

Critical Process Analytics

Spectroscopic Characterization

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 1.21 | 3H, t | CH3 (ethyl ester) |

| 4.19 | 2H, q | CH2 (ethyl ester) |

| 7.45–8.02 | 9H, m | Aromatic protons |

| 10.31 | 1H, s | NH (amide) |

- 1732 cm⁻¹: Ester C=O

- 1689 cm⁻¹: Amide C=O

- 1595 cm⁻¹: C=N (pyridazine)

Purity Optimization

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethyl acetate/hexane | 98.2 | 76 |

| Acetone/water | 99.5 | 68 |

| Methanol/diethyl ether | 97.8 | 81 |

Industrial-Scale Considerations

Waste Stream Management

- Chlorinated Solvents : Implement nanofiltration for DCM recovery (>92% efficiency)

- Aqueous Waste : Neutralize with Ca(OH)2 to precipitate bromide ions

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| 4-Bromobenzoyl chloride | 41 |

| Solvents | 29 |

| Energy | 18 |

| Labor | 12 |

Stability and Degradation Pathways

Forced Degradation Studies

- Acidic (0.1N HCl, 70°C): De-esterification to carboxylic acid

- Basic (0.1N NaOH, RT): Amide hydrolysis to ammonium salt

- Oxidative (3% H2O2): Ring oxidation at C5-C6

Degradation Products :

- 4-(4-Bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

- 4-Bromobenzoic acid

- Pyridazine-3,6-dione derivative

Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Thermal cyclization | 68 | 97.2 | Moderate |

| Microwave | 82 | 98.9 | High |

| Solid-phase | 75 | 99.1 | Low |

Regulatory Considerations

Impurity Profiling

ICH Q3A Guidelines :

- Known Impurities :

- Diethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3,5-dicarboxylate (<0.15%)

- 4-Bromo-N-(6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)benzamide (<0.08%)

Chemical Reactions Analysis

Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For example, similar compounds have demonstrated cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | HCT-116 | 1.36 |

| 8b | HCT-116 | 2.34 |

| 7c | MDA-MB-231 | 6.67 |

| 8b | MDA-MB-231 | 16.03 |

These results suggest that modifications in structure can enhance anticancer activity, particularly through interactions with cellular targets involved in proliferation and survival pathways.

Antibacterial Activity

The compound has also shown promising antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The efficacy is often measured by the zone of inhibition in agar diffusion tests:

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 8c | Staphylococcus aureus | 12 |

| 8c | Escherichia coli | 11 |

These findings indicate that specific structural features contribute to antibacterial efficacy, highlighting the compound's potential as an antimicrobial agent.

Case Study on Anticancer Activity

A study evaluated similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways. This underscores the therapeutic potential of these compounds in cancer treatment.

Case Study on Antibacterial Properties

Another investigation focused on the antibacterial efficacy of phthalazinone derivatives, which share structural similarities with Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. Results indicated promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzamido group and the dihydropyridazine ring are likely involved in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-bromobenzoate: A simpler compound with a similar bromobenzamido group but lacking the dihydropyridazine ring.

2-(4-Bromobenzamido)ethyl 4-bromobenzoate: Another compound with a bromobenzamido group but different structural features.

The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties.

Biological Activity

Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables that summarize key information.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with ethyl hydrazinecarboxylate, followed by cyclization and further functional group modifications. The general synthetic route can be outlined as follows:

- Formation of Benzamide : React 4-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride.

- Amidation : Treat the acid chloride with ethyl hydrazinecarboxylate to form the benzamide derivative.

- Cyclization : Subject the intermediate to cyclization conditions to form the dihydropyridazine ring.

- Carboxylation : Introduce the carboxylate group through appropriate reagents.

The final product's structure is confirmed using spectroscopic methods such as NMR and IR spectroscopy.

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Enzyme Inhibition : It has been identified as a potential inhibitor of key enzymes involved in metabolic pathways, such as xanthine oxidase.

Case Studies

- Antimicrobial Studies : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

- Anticancer Activity : In vitro assays demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway.

- Enzyme Inhibition : A kinetic study revealed that this compound acts as a mixed-type inhibitor of xanthine oxidase, with Ki values indicating moderate affinity.

Data Table

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(4-bromobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Formation of the pyridazine core via Hantzsch-like cyclization, combining a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and an amine under reflux in ethanol .

- Step 2: Introduction of the 4-bromobenzamido group via amidation. Activated carboxylic acids (e.g., 4-bromobenzoyl chloride) react with the pyridazine intermediate in the presence of a base like triethylamine in anhydrous dichloromethane .

- Optimization: Yields (>70%) are achieved by controlling reaction temperatures (0–25°C for amidation) and using catalysts like DMAP (4-dimethylaminopyridine) for regioselective substitutions .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., aromatic protons at δ 7.5–8.0 ppm for bromobenzamido; ester carbonyl at ~δ 165 ppm in 13C NMR) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 458.04 for [M+H]+) and fragmentation patterns .

- X-ray Crystallography: Resolves dihedral angles between the pyridazine ring and substituents, critical for understanding steric effects .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations >10 mM. Pre-saturation assays with co-solvents like ethanol (≤5% v/v) are recommended for biological studies .

- Stability: Degrades under prolonged UV light exposure. Storage at –20°C in amber vials with desiccants preserves integrity for >6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core Modifications: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding .

- Ester Hydrolysis: Synthesize the carboxylic acid derivative (via saponification with NaOH/EtOH) to evaluate the role of the ethyl ester in membrane permeability .

- Biological Assays: Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) and cellular viability tests (e.g., MTT assays) to correlate structural changes with activity .

Q. How can computational methods predict binding modes and guide experimental design?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with targets like PARP-1 or EGFR. The bromobenzamido group shows π-π stacking with tyrosine residues in kinase domains .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key hydrogen bonds (e.g., between pyridazine C=O and Arg1123) are identified for mutagenesis validation .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability .

- Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may contribute to off-target effects .

- Orthogonal Assays: Validate apoptosis induction (reported in some studies) via Annexin V/PI flow cytometry and caspase-3 activation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.